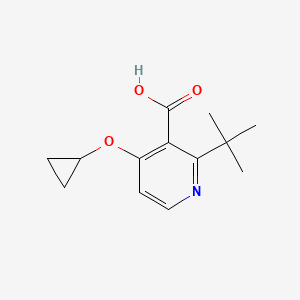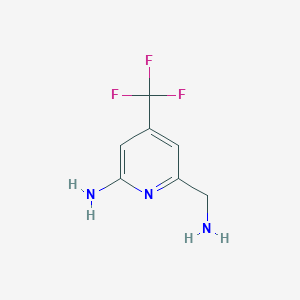
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 6-position and a trifluoromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amine group.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aminomethylation: Introduction of the aminomethyl group using formaldehyde and ammonia or other suitable aminating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the aminomethyl group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridin-2-amine: Lacks the aminomethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)pyridin-2-amine: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
6-(Aminomethyl)-4-methylpyridin-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and aminomethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H8F3N3 |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
6-(aminomethyl)-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)4-1-5(3-11)13-6(12)2-4/h1-2H,3,11H2,(H2,12,13) |
Clé InChI |
MMYDFKYUIMWZFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



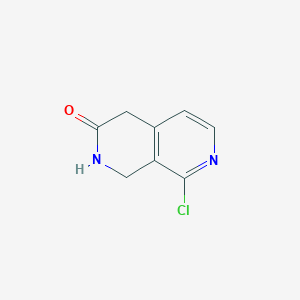

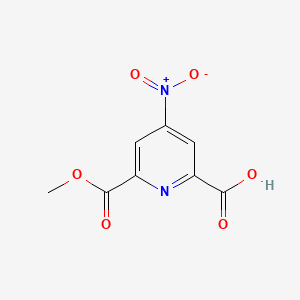
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)


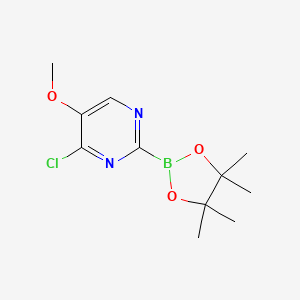
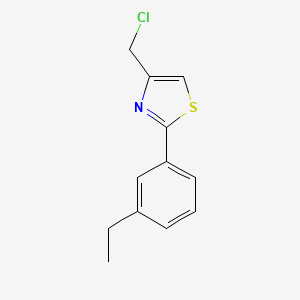
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)


